molecular formula C8H17Br B074790 (S)-2-Bromooctane CAS No. 1191-24-8

(S)-2-Bromooctane

Cat. No.: B074790
CAS No.: 1191-24-8
M. Wt: 193.12 g/mol
InChI Key: FTJHYGJLHCGQHQ-QMMMGPOBSA-N
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Description

(S)-2-Bromooctane is an organic compound with the molecular formula C8H17Br. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is a brominated alkane, where the bromine atom is attached to the second carbon of an octane chain. This specific stereoisomer, denoted by the (S) configuration, indicates the spatial arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Bromooctane can be synthesized through several methods. One common approach is the bromination of (S)-2-octanol. This reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure the retention of the (S) configuration.

Industrial Production Methods: In industrial settings, this compound is often produced through the same bromination process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Bromooctane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide (NaOH) results in the formation of (S)-2-octanol.

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form 1-octene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used, often in solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Nucleophilic Substitution: (S)-2-octanol, 2-octyl cyanide, and 2-octyl azide.

    Elimination Reactions: 1-octene.

Scientific Research Applications

(S)-2-Bromooctane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.

    Biology: this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block in the synthesis of drugs that require a specific chiral center for their activity.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Bromooctane primarily involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The chiral center plays a crucial role in determining the stereochemical outcome of these reactions.

Comparison with Similar Compounds

    ®-2-Bromooctane: The enantiomer of (S)-2-Bromooctane, with the opposite spatial arrangement around the chiral center.

    1-Bromooctane: A structural isomer where the bromine atom is attached to the first carbon of the octane chain.

    2-Bromoheptane: A homologous compound with one less carbon atom in the chain.

Uniqueness: this compound is unique due to its specific (S) configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in applications requiring chiral purity and specific enantiomeric forms.

Properties

IUPAC Name

(2S)-2-bromooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJHYGJLHCGQHQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152315
Record name sec-Octyl bromide, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191-24-8
Record name sec-Octyl bromide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sec-Octyl bromide, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEC-OCTYL BROMIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A2KWD38T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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